molecular formula C20H18FN5O B15187058 Cyclohepta(b)pyrrol-2(1H)-one, 1-(4-(fluorophenyl)methyl)-7-(1-methylethyl)-3-(1H-tetrazol-5-yl)- CAS No. 131114-33-5

Cyclohepta(b)pyrrol-2(1H)-one, 1-(4-(fluorophenyl)methyl)-7-(1-methylethyl)-3-(1H-tetrazol-5-yl)-

Cat. No.: B15187058
CAS No.: 131114-33-5
M. Wt: 363.4 g/mol
InChI Key: PXCUGOWJKDRJLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohepta(b)pyrrol-2(1H)-one, 1-(4-(fluorophenyl)methyl)-7-(1-methylethyl)-3-(1H-tetrazol-5-yl)- is a complex organic compound that features a unique combination of functional groups and ring structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohepta(b)pyrrol-2(1H)-one, 1-(4-(fluorophenyl)methyl)-7-(1-methylethyl)-3-(1H-tetrazol-5-yl)- typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyclohepta(b)pyrrol-2(1H)-one core: This can be achieved through a series of cyclization reactions involving appropriate starting materials.

    Introduction of the fluorophenylmethyl group: This step often involves a Friedel-Crafts alkylation reaction using a fluorophenylmethyl halide and a Lewis acid catalyst.

    Addition of the isopropyl group: This can be introduced via a Grignard reaction or other alkylation methods.

    Incorporation of the tetrazolyl group: This step typically involves the reaction of an appropriate precursor with sodium azide under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Cyclohepta(b)pyrrol-2(1H)-one, 1-(4-(fluorophenyl)methyl)-7-(1-methylethyl)-3-(1H-tetrazol-5-yl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and tetrazolyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Cyclohepta(b)pyrrol-2(1H)-one, 1-(4-(fluorophenyl)methyl)-7-(1-methylethyl)-3-(1H-tetrazol-5-yl)- has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties may be exploited in the design of novel materials with specific electronic or mechanical characteristics.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which Cyclohepta(b)pyrrol-2(1H)-one, 1-(4-(fluorophenyl)methyl)-7-(1-methylethyl)-3-(1H-tetrazol-5-yl)- exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    Cyclohepta(b)pyrrol-2(1H)-one derivatives: Compounds with similar core structures but different substituents.

    Fluorophenylmethyl derivatives: Compounds featuring the fluorophenylmethyl group attached to different core structures.

    Tetrazolyl derivatives: Compounds containing the tetrazolyl group in various structural contexts.

Uniqueness

Cyclohepta(b)pyrrol-2(1H)-one, 1-(4-(fluorophenyl)methyl)-7-(1-methylethyl)-3-(1H-tetrazol-5-yl)- is unique due to the combination of its cyclohepta(b)pyrrol-2(1H)-one core, fluorophenylmethyl group, isopropyl group, and tetrazolyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

131114-33-5

Molecular Formula

C20H18FN5O

Molecular Weight

363.4 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-7-propan-2-yl-3-(2H-tetrazol-5-yl)cyclohepta[b]pyrrol-2-one

InChI

InChI=1S/C20H18FN5O/c1-12(2)14-4-3-5-16-17(10-14)26(11-13-6-8-15(21)9-7-13)20(27)18(16)19-22-24-25-23-19/h3-10,12H,11H2,1-2H3,(H,22,23,24,25)

InChI Key

PXCUGOWJKDRJLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC2=C(C(=O)N(C2=C1)CC3=CC=C(C=C3)F)C4=NNN=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.